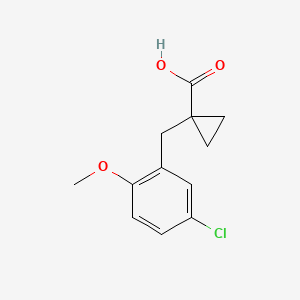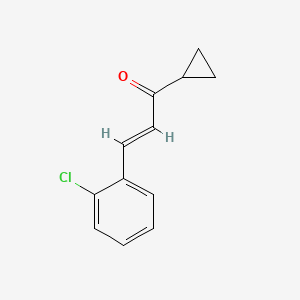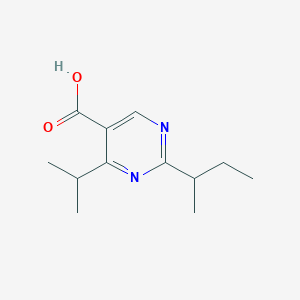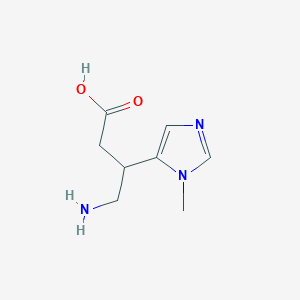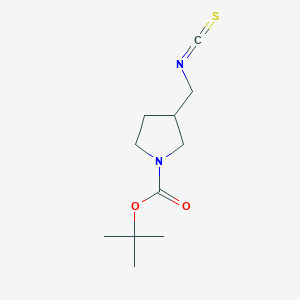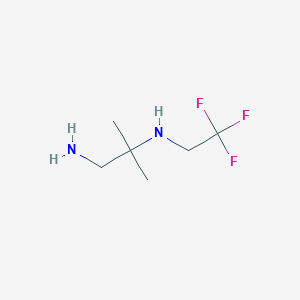![molecular formula C9H8ClN3 B13540096 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the following chemical structure:
Structure: C10H8ClN3O2
This compound features a pyrazolo[1,5-a]pyrimidine core, which combines a pyrazole ring with a pyrimidine ring
Preparation Methods
Several synthetic routes exist for the preparation of 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine. One common method involves cyclization reactions starting from appropriate precursors. Here are some key approaches:
Cyclization from 5-Cyclopropylpyrazole-3-carbonitrile:
Chemical Reactions Analysis
7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine can undergo various reactions, including:
Substitution Reactions: It reacts with nucleophiles or electrophiles to form substituted derivatives.
Oxidation and Reduction Reactions: These transformations modify the functional groups.
Ring-Opening Reactions: The cyclopropyl ring can be opened under specific conditions.
Common reagents and conditions depend on the specific reaction type. Major products include substituted derivatives of the pyrazolo[1,5-a]pyrimidine scaffold.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Biological Studies: It may interact with specific receptors or enzymes.
Materials Science: Its properties make it interesting for material design.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While 7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine is unique, similar compounds include:
6-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid:
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile:
3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid:
7-chloro-5-(2-chlorophenyl)-3-cyclopropylpyrazolo[1,5-a]pyrimidine:
These compounds share structural similarities but exhibit distinct properties.
Properties
Molecular Formula |
C9H8ClN3 |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H8ClN3/c10-8-5-7(6-1-2-6)12-9-3-4-11-13(8)9/h3-6H,1-2H2 |
InChI Key |
YQUXIKCVENKGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=NN3C(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


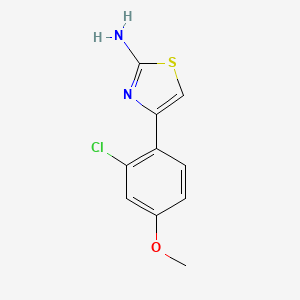
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)
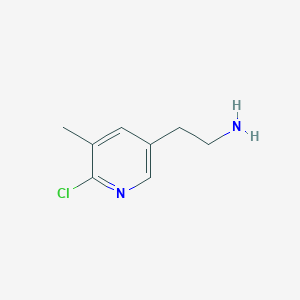
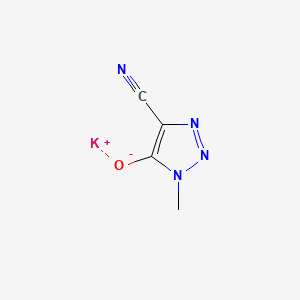
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)

